4-Amino-3,5-dimethyl-1H-pyrazole-1-carboxamide
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Overview
Description
4-Amino-3,5-dimethyl-1H-pyrazole-1-carboxamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,5-dimethyl-1H-pyrazole-1-carboxamide typically involves the reaction of 3,5-dimethylpyrazole with an appropriate amine under controlled conditions. One common method includes the use of aminoguanidine hydrochloride and chalcones under ultrasonic irradiation . The reaction conditions often involve moderate temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the production process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3,5-dimethyl-1H-pyrazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-Amino-3,5-dimethyl-1H-pyrazole-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Amino-3,5-dimethyl-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-methylpyrazole
- 4-Amino-1-methyl-3,5-dimethylpyrazole
- 5-Amino-1,3-dimethylpyrazole
Uniqueness
4-Amino-3,5-dimethyl-1H-pyrazole-1-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in research and industry .
Properties
Molecular Formula |
C6H10N4O |
---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
4-amino-3,5-dimethylpyrazole-1-carboxamide |
InChI |
InChI=1S/C6H10N4O/c1-3-5(7)4(2)10(9-3)6(8)11/h7H2,1-2H3,(H2,8,11) |
InChI Key |
NXXUDQSVKCTFJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(=O)N)C)N |
Origin of Product |
United States |
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